molecular formula C25H30FN3O3 B3019120 N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide CAS No. 1705236-73-2

N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide

Cat. No. B3019120
M. Wt: 439.531
InChI Key: QIKLWQGFPIWHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide is a derivative of phenylacetamide, which is a class of compounds known for their affinity for sigma receptors. Sigma receptors are a set of proteins that are involved in several biological processes and have been the target for drug development, particularly in the field of neurology and oncology. The specific compound mentioned is structurally related to the compounds studied in the provided papers, which have been synthesized and evaluated for their biological activity, particularly their affinity for sigma1 and sigma2 receptors .

Synthesis Analysis

The synthesis of related N-phenylacetamide derivatives typically involves the formation of an amide bond between a suitable amine and an acyl chloride or an acid anhydride. For instance, the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives was achieved by reacting benzylpiperidine with different phenylacetyl chlorides. The 2-fluoro-substituted analogue, which is structurally similar to the compound , exhibited high selectivity for sigma1 receptors, indicating that the fluorine substitution plays a significant role in receptor affinity . Additionally, the synthesis of substituted N-(2-hydroxyphenyl)acetamides involved the use of ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative, which suggests that acyl chlorides are common intermediates in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of phenylacetamide derivatives is crucial for their interaction with sigma receptors. The presence of a fluorine atom, as seen in the 2-fluoro-substituted analogue, can significantly enhance the binding affinity due to its electronegativity and size, which can affect the overall molecular conformation and the ability to form specific interactions with the receptor . The molecular structure of some related compounds was determined by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and the potential for intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of N-phenylacetamide derivatives can be influenced by the substituents on the aromatic rings. For example, halogen substitution, such as fluorination, can increase the affinity for sigma2 receptors while maintaining affinity for sigma1 receptors. The presence of electron-donating groups can result in weak affinity for sigma2 receptors . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, a related compound, demonstrates the potential for these compounds to undergo reactions involving carbonyl groups, which could be relevant for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings. The introduction of a fluorine atom can affect these properties by altering the polarity and hydrogen bonding capacity of the molecule. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, which provide insights into the functional groups present and the overall molecular structure .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its chemical reactions, its potential biological activities, and its physical and chemical properties. This could lead to new insights and potential applications .

properties

IUPAC Name

N-[4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3/c1-18(30)27-20-8-6-19(7-9-20)25(31)29-14-10-21(11-15-29)28-16-12-22(13-17-28)32-24-5-3-2-4-23(24)26/h2-9,21-22H,10-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKLWQGFPIWHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.